molecular formula C35H44N2O5 B031479 UK 370106 CAS No. 230961-21-4

UK 370106

Cat. No.: B031479
CAS No.: 230961-21-4
M. Wt: 572.7 g/mol
InChI Key: NSMABJUGSNPHMN-BHYWQNONSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

UK 370106 interacts with the enzymes MMP-3 and MMP-12, inhibiting their activity . The IC50 values for MMP-3 and MMP-12 are 23 nM and 42 nM respectively . This means that this compound is highly effective at inhibiting these enzymes, even at low concentrations.

Cellular Effects

This compound has been shown to inhibit the cleavage of fibronectin by MMP-3 . Fibronectin is a protein involved in cell adhesion and migration, so this inhibition could potentially affect these cellular processes. This compound has been found to have little effect on keratinocyte migration in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active sites of MMP-3 and MMP-12, inhibiting their ability to cleave their substrate proteins . This inhibition can prevent the breakdown of extracellular matrix components, which is a key process in the development of chronic dermal ulcers .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable and effective over time . It is cleared rapidly from plasma but slowly from dermal tissue, suggesting that it may have long-term effects on cellular function in the skin .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its high selectivity for MMP-3 and MMP-12, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater inhibition of these enzymes .

Metabolic Pathways

As an inhibitor of MMP-3 and MMP-12, it could potentially affect the breakdown of extracellular matrix components, which is a key process in many metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout tissues .

Subcellular Localization

As a small molecule inhibitor, it is likely that it can diffuse throughout the cell and interact with its target enzymes wherever they are located .

Preparation Methods

The synthesis of UK 370106 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. The compound does not show significant activity against other zinc metalloproteases such as PCP and TACE . The major reactions include:

Scientific Research Applications

UK 370106 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

UK 370106 is unique due to its high selectivity and potency against MMP-3 and MMP-12. Similar compounds include:

This compound stands out due to its significantly higher selectivity for MMP-3 and MMP-12, making it a valuable tool for studying these specific enzymes.

Properties

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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